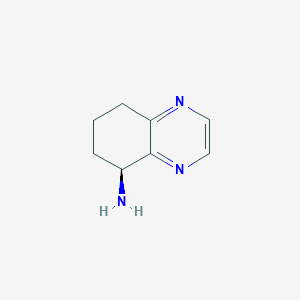
1H-purin-6(5H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-purin-6(5H)-one, also known as hypoxanthine, is a naturally occurring purine derivative. It plays a crucial role in the biochemical pathways of nucleic acids and is a key intermediate in the synthesis of uric acid. This compound is found in various biological systems and is involved in the metabolism of adenine and guanine.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1H-purin-6(5H)-one can be synthesized through several methods. One common approach involves the oxidation of xanthine using reagents such as potassium permanganate or hydrogen peroxide. Another method includes the hydrolysis of adenine under acidic or basic conditions to yield hypoxanthine.
Industrial Production Methods: Industrial production of this compound typically involves the fermentation of microorganisms that naturally produce this compound. The fermentation broth is then subjected to extraction and purification processes to isolate hypoxanthine in its pure form.
Chemical Reactions Analysis
Types of Reactions: 1H-purin-6(5H)-one undergoes various chemical reactions, including:
Oxidation: Hypoxanthine can be oxidized to xanthine and further to uric acid using oxidizing agents like xanthine oxidase.
Reduction: It can be reduced to inosine using reducing agents such as sodium borohydride.
Substitution: Hypoxanthine can undergo nucleophilic substitution reactions, where the hydrogen atom at the 6-position is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Xanthine oxidase, potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, catalytic hydrogenation.
Substitution: Nucleophiles like amines, thiols, and halides.
Major Products Formed:
Oxidation: Xanthine, uric acid.
Reduction: Inosine.
Substitution: Various substituted hypoxanthine derivatives.
Scientific Research Applications
1H-purin-6(5H)-one has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of nucleotides and nucleosides.
Biology: Plays a role in the study of purine metabolism and enzymatic reactions involving purines.
Medicine: Investigated for its potential therapeutic effects in treating gout and other metabolic disorders.
Industry: Utilized in the production of pharmaceuticals and as a biochemical reagent in various assays.
Mechanism of Action
1H-purin-6(5H)-one exerts its effects through its involvement in purine metabolism. It acts as a substrate for enzymes such as xanthine oxidase, which catalyzes its oxidation to xanthine and uric acid. This pathway is crucial for the regulation of purine levels in the body and the prevention of disorders like gout.
Comparison with Similar Compounds
Xanthine: Another purine derivative that is an intermediate in the degradation of adenine and guanine.
Guanine: A purine base found in nucleic acids.
Adenine: A purine base that is a component of DNA and RNA.
Uniqueness: 1H-purin-6(5H)-one is unique due to its specific role in the purine metabolism pathway. Unlike xanthine and guanine, hypoxanthine is directly involved in the synthesis of uric acid, making it a critical compound in the study of metabolic disorders.
Properties
IUPAC Name |
1,5-dihydropurin-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4N4O/c10-5-3-4(7-1-6-3)8-2-9-5/h1-3H,(H,6,7,8,9,10) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSSUVEGETJVOSH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=NC=NC2C(=O)N1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
136.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.












![1H-Imidazo[4,5-c]pyridine-2-carbaldehyde](/img/structure/B11922476.png)
![5-Amino-1H-pyrazolo[3,4-c]pyridin-7(6H)-one](/img/structure/B11922480.png)
